5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-FURAMIDE
Overview
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-FURAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-FURAMIDE involves several steps. One common method for synthesizing pyrazole derivatives is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . This reaction can be carried out under mild conditions, often using bromine for in situ oxidation . Another approach involves the use of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-FURAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazines for cyclocondensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyrazole derivatives with different substituents, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, pyrazole derivatives, including this compound, have shown potential as antileishmanial and antimalarial agents . They are also being investigated for their potential use in treating other diseases and conditions. In industry, these compounds can be used in the development of new materials and as intermediates in chemical synthesis .
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to interact with enzymes and receptors in biological systems, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-FURAMIDE include other pyrazole derivatives, such as N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine and 5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine . These compounds share similar structural features and pharmacological activities but may differ in their specific applications and potency. The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile .
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-14-11-15(2)28(26-14)12-18-5-7-19(8-6-18)25-23(30)21-10-9-20(31-21)13-29-17(4)22(24)16(3)27-29/h5-11H,12-13H2,1-4H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMARRSSLQSTBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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